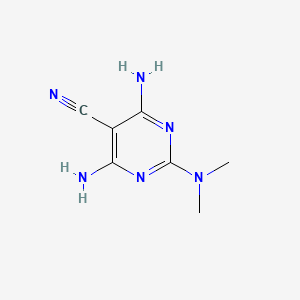![molecular formula C8H17NO4 B13353701 (3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydrofuran ring, which is a common motif in many bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 2,2-dimethoxyethanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions using common reagents such as protecting groups, nucleophiles, and deprotecting agents.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the amino group can introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which can include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular processes.
類似化合物との比較
Similar Compounds
(3S,4R)-4-Aminotetrahydrofuran-3-ol: Similar structure but lacks the 2,2-dimethoxyethyl group.
(3S,4R)-4-((2-Methoxyethyl)amino)tetrahydrofuran-3-ol: Similar structure with a different substituent on the amino group.
Uniqueness
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the 2,2-dimethoxyethyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with specific desired activities.
特性
分子式 |
C8H17NO4 |
|---|---|
分子量 |
191.22 g/mol |
IUPAC名 |
(3S,4R)-4-(2,2-dimethoxyethylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO4/c1-11-8(12-2)3-9-6-4-13-5-7(6)10/h6-10H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
AAWPYQOUQLOLNL-RNFRBKRXSA-N |
異性体SMILES |
COC(CN[C@@H]1COC[C@H]1O)OC |
正規SMILES |
COC(CNC1COCC1O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
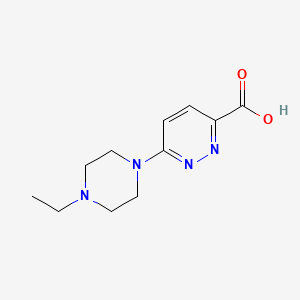

![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
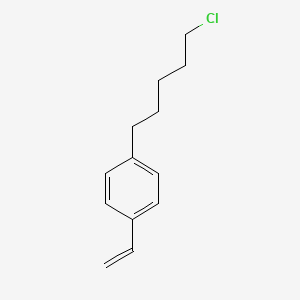
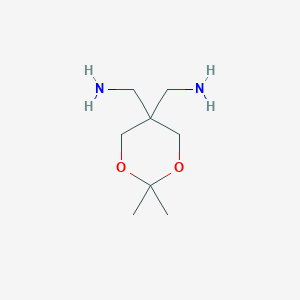
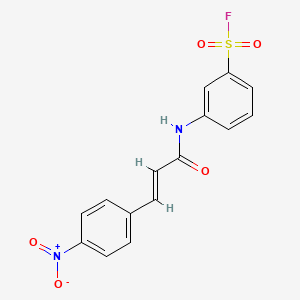
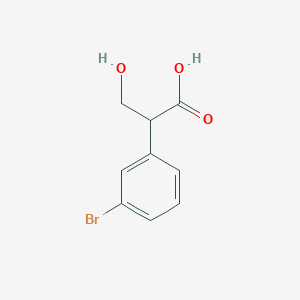
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
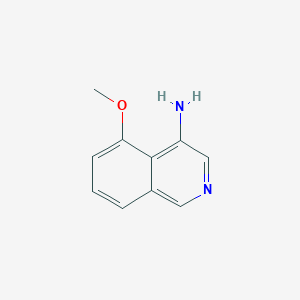
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
